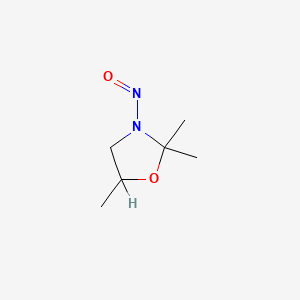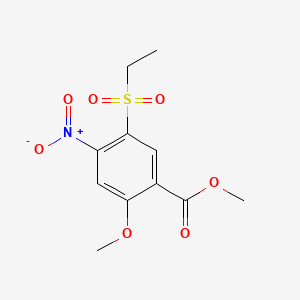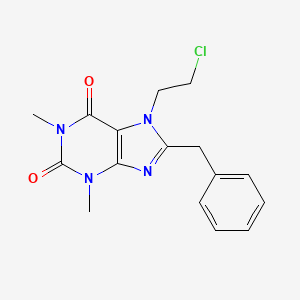
T6CD4C8ZX8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea, identified by the Unique Ingredient Identifier T6CD4C8ZX8, is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C15H17N3O3S and a molecular weight of 319.379 g/mol .
Métodos De Preparación
The synthesis of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves several steps. One common method includes the reaction of 4-sulfamoylphenyl ethylamine with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product .
Análisis De Reacciones Químicas
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea involves its interaction with specific molecular targets. It inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH regulation in cancer cells, leading to their apoptosis .
Comparación Con Compuestos Similares
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea can be compared with other sulfonamide derivatives:
N-(2,2,2-Trichloro-1-(3-(4-sulfamoylphenyl)-thioureido)-ethyl)-isobutyramide: This compound also exhibits enzyme inhibition properties but has a different molecular structure and targets.
N-Substituted sulfonyl amides: These compounds share similar biological activities, such as enzyme inhibition and anticancer properties, but differ in their chemical structure and specific applications.
1-Phenyl-3-(2-(4-sulfamoylphenyl)ethyl)urea stands out due to its specific inhibition of carbonic anhydrase IX, making it a unique candidate for targeted cancer therapy .
Propiedades
Número CAS |
10080-04-3 |
|---|---|
Fórmula molecular |
C15H17N3O3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-phenyl-3-[2-(4-sulfamoylphenyl)ethyl]urea |
InChI |
InChI=1S/C15H17N3O3S/c16-22(20,21)14-8-6-12(7-9-14)10-11-17-15(19)18-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,16,20,21)(H2,17,18,19) |
Clave InChI |
CQMWNAHSFVPGJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[(phenylmethyl)thio]ethanamine](/img/structure/B3061262.png)













